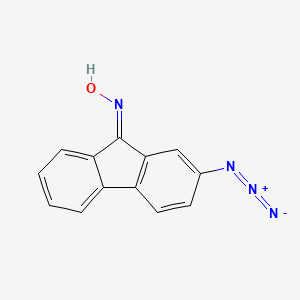

2-Azido-9-fluorenone oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Azido-9-fluorenone oxime, also known as this compound, is a useful research compound. Its molecular formula is C13H8N4O and its molecular weight is 236.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Azido-9-fluorenone oxime serves as an important intermediate in organic synthesis. It can be utilized to create a variety of nitrogen-containing compounds through reactions such as:

- Azide-Alkyne Cycloaddition: This reaction can lead to the formation of triazoles, which are valuable in medicinal chemistry.

- Formation of Schiff Bases: The oxime functional group allows for the formation of Schiff bases, which have applications in catalysis and material science.

Table 1: Synthetic Applications of this compound

| Reaction Type | Product Type | Notes |

|---|---|---|

| Azide-Alkyne Cycloaddition | Triazoles | Important for drug development |

| Formation of Schiff Bases | Various derivatives | Useful in catalysis |

Research has indicated that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer research.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were recorded as follows:

Table 2: Antimicrobial Efficacy

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 0.156 - 10 | Staphylococcus aureus |

| O-aryl-carbamoyl-oxymino derivative | 0.0625 - 4 | Candida albicans |

| Schiff base derivative | 0.312 - 10 | Escherichia coli |

Mechanisms of Action:

The antimicrobial activity is believed to stem from membrane depolarization and biofilm inhibition, crucial for combating antibiotic resistance.

Genotoxicity Studies

This compound has been investigated for its genotoxic effects. In vitro studies demonstrated that photolysis of this compound can induce mutations in mammalian cells.

Findings:

In a study involving C3H10T1/2 CL8 cells, exposure to photolyzed this compound resulted in Type II and Type III transformations, indicating its potential role as a mutagenic agent .

Material Science Applications

The compound's unique properties enable its use in the development of advanced materials. Its ability to form stable complexes with metal ions makes it suitable for applications in coordination chemistry.

Potential Uses:

- Dyes and Pigments: Due to its vibrant color properties.

- Sensors: As part of chemical sensors due to the reactivity of the azido group.

Analyse Chemischer Reaktionen

Photochemical Reactions

The azido group enables photolytic decomposition under UV irradiation, generating reactive intermediates:

-

Radical Formation : UV exposure triggers homolytic cleavage of the N₃ group, producing nitrogen gas (N₂) and a nitrogen-centered radical. Concurrently, the oxime group undergoes photolysis to form iminyl radicals .

Mechanism :

-

N₃ → N₂ + - N (azide decomposition).

-

Oxime → - C=N-O- (radical pair formation).

Thermal Decomposition

Elevated temperatures induce azide degradation and oxime rearrangements:

-

Curtius-like Rearrangement : At 80–100°C, the azido group rearranges to form nitrenes, which subsequently react with adjacent functional groups .

Example :

Thermolysis in toluene yields 1-azafluorenone derivatives through intramolecular cyclization .

Substitution Reactions

The oxime group participates in electrophilic substitutions:

-

O-Amination : Reacts with alcohols under basic conditions to form O-alkylhydroxylamines. For example, reaction with allyl alcohol produces O-allyl oxime ethers .

| Reagent | Catalyst | Product | Yield |

|---|---|---|---|

| Allyl alcohol | AgOTf/Au(I) | O-Allyl oxime | 52–96% |

| Benzyl alcohol | AlCl₃ | O-Benzyl derivative | 60–80% |

Mechanism :

-

Deprotonation of oxime → nucleophilic attack on electrophilic alcohol.

Metal-Mediated Reactions

Nickel and copper complexes facilitate azide- and oxime-directed transformations:

-

Nickel(II)-Mediated Oxidations : Forms vicinal dioximes via α-C–H activation .

-

Copper-Catalyzed Arylation : Coupling with aryl halides yields biaryl oxime ethers .

| Metal | Reaction Type | Key Intermediate |

|---|---|---|

| Ni(II) | Oxidative coupling | Nickel-nitrene complex |

| Cu(I) | Ullmann-type coupling | Aryl-copper-oximate |

Example :

NiCl₂-mediated reaction with α,β-unsaturated carbonyls yields fused oxazole rings via cycloaddition .

Biological Activity

Photolysis-generated radicals exhibit mutagenic potential:

-

DNA Damage : Radical intermediates alkylate guanine residues, causing strand breaks.

-

Antimicrobial Effects : Oxime derivatives disrupt bacterial membranes at MIC 0.0625–10 mg/mL.

Eigenschaften

CAS-Nummer |

73332-86-2 |

|---|---|

Molekularformel |

C13H8N4O |

Molekulargewicht |

236.23 g/mol |

IUPAC-Name |

(NE)-N-(2-azidofluoren-9-ylidene)hydroxylamine |

InChI |

InChI=1S/C13H8N4O/c14-17-15-8-5-6-10-9-3-1-2-4-11(9)13(16-18)12(10)7-8/h1-7,18H/b16-13+ |

InChI-Schlüssel |

CSOMMICOIVBEFX-DTQAZKPQSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C2=NO)C=C(C=C3)N=[N+]=[N-] |

Isomerische SMILES |

C1=CC=C\2C(=C1)C3=C(/C2=N/O)C=C(C=C3)N=[N+]=[N-] |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=C(C2=NO)C=C(C=C3)N=[N+]=[N-] |

Synonyme |

2-AZFLO 2-azido-9-fluorenone oxime |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.